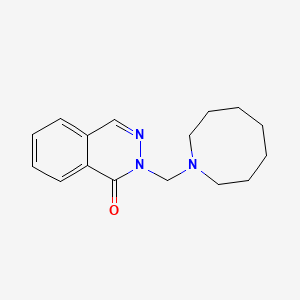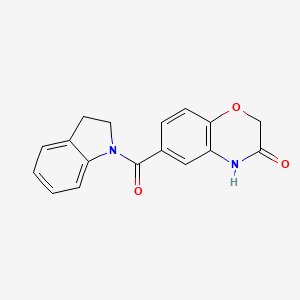
2-(Azocan-1-ylmethyl)phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azocan-1-ylmethyl)phthalazin-1-one, also known as AP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AP is a heterocyclic compound that contains both nitrogen and oxygen atoms, making it a versatile molecule for a range of biological and chemical applications.
Wirkmechanismus
The mechanism of action of 2-(Azocan-1-ylmethyl)phthalazin-1-one is not fully understood, but it is believed to involve the interaction of the compound with metal ions and the generation of reactive oxygen species. The exact mechanism of action may vary depending on the specific application of 2-(Azocan-1-ylmethyl)phthalazin-1-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Azocan-1-ylmethyl)phthalazin-1-one are still being studied. However, it has been shown that the compound can interact with metal ions and generate reactive oxygen species, which may have both beneficial and harmful effects on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Azocan-1-ylmethyl)phthalazin-1-one in lab experiments is its versatility and potential for use in various applications. Additionally, the compound is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 2-(Azocan-1-ylmethyl)phthalazin-1-one is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(Azocan-1-ylmethyl)phthalazin-1-one. One area of interest is the development of more efficient and selective fluorescent probes for metal ion detection. Additionally, further investigation into the potential use of 2-(Azocan-1-ylmethyl)phthalazin-1-one as a photodynamic therapy agent for cancer treatment could lead to the development of new and effective treatments. Finally, exploring the potential use of 2-(Azocan-1-ylmethyl)phthalazin-1-one in other areas, such as catalysis and materials science, could lead to new and exciting applications for this versatile compound.
In conclusion, 2-(Azocan-1-ylmethyl)phthalazin-1-one is a promising compound for scientific research due to its unique structure and potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action and potential benefits and drawbacks. However, the versatility and potential of 2-(Azocan-1-ylmethyl)phthalazin-1-one make it an exciting area of research for scientists in many different disciplines.
Synthesemethoden
The synthesis of 2-(Azocan-1-ylmethyl)phthalazin-1-one involves the reaction between phthalic anhydride and 1-aminomethyl azocane in the presence of a catalyst. This process results in the formation of 2-(Azocan-1-ylmethyl)phthalazin-1-one as a white crystalline solid. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
The unique structure of 2-(Azocan-1-ylmethyl)phthalazin-1-one makes it an attractive molecule for various scientific research applications. 2-(Azocan-1-ylmethyl)phthalazin-1-one has been studied for its potential use as a fluorescent probe for detecting metal ions, such as copper and iron, in biological samples. Additionally, 2-(Azocan-1-ylmethyl)phthalazin-1-one has been investigated for its potential use as a photodynamic therapy agent for cancer treatment. The compound's ability to generate reactive oxygen species upon exposure to light makes it a promising candidate for this application.
Eigenschaften
IUPAC Name |
2-(azocan-1-ylmethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16-15-9-5-4-8-14(15)12-17-19(16)13-18-10-6-2-1-3-7-11-18/h4-5,8-9,12H,1-3,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPQENORVPEVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-ylmethyl)phthalazin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)


![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)